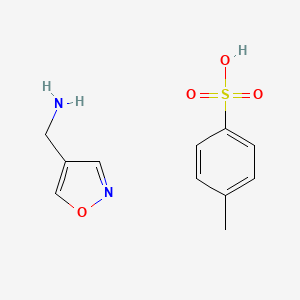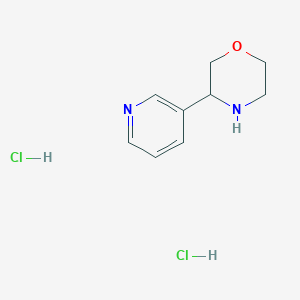
3-Pyridin-3-yl-morpholine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-3-yl-morpholine dihydrochloride is a chemical compound with the CAS Number: 1331957-59-5 . It has a linear formula of C9H14Cl2N2O and a molecular weight of 237.13 . It is an off-white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . The SMILES string is C1COCC (N1)c2cccnc2 .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 237.13 and a linear formula of C9H14Cl2N2O .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation of Pollutants
The compound has been studied in the context of photocatalytic degradation of pollutants in water. Pyridine and morpholine, components related to 3-Pyridin-3-yl-morpholine dihydrochloride, have been mineralized using the TiO2-UV process. This process leads to the identification of intermediate products and enhances our understanding of photocatalytic pathways, including the complexity of photocatalytic degradations which involves oxidation, cleavage of bonds, and addition or transfer reactions (Pichat, 1997).
Chemical and Pharmacological Interest
Morpholine derivatives, which are structurally related to this compound, have been found to possess a broad spectrum of pharmacological activities. These derivatives are significant in biochemistry due to their diverse applications and potent pharmacophoric activities. The review of morpholine and its analogs sheds light on the current trends and potential pharmacophoric activities of these compounds (Asif & Imran, 2019).
Electrochemical Applications
The study of electrochemical reduction mechanisms and stabilities of organic cations, including morpholine derivatives, in ionic liquids and other organic salts has been conducted. This research provides insights into the specific reduction reactions that may occur at the negative electrode in electrochemical applications, which is crucial for designing or choosing salts with desired electrochemical characteristics (Lane, 2012).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including those from pyridine, have shown significant potential in organic synthesis, catalysis, and medicinal applications due to their versatile synthetic intermediates and biological importance. These compounds have been involved in metal complexes formation, catalysts design, and possess anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).
Antitubercular Activity
The modification of isoniazid (INH) structure, including derivatives with pyridine moiety, has been evaluated for anti-tubercular activity against various strains of mycobacteria. These modifications have led to compounds with significant activity, highlighting the importance of pyridine derivatives in the development of new leads for anti-TB compounds (Asif, 2014).
Eigenschaften
IUPAC Name |
3-pyridin-3-ylmorpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAOBQUQFHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)

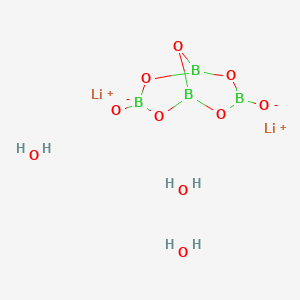
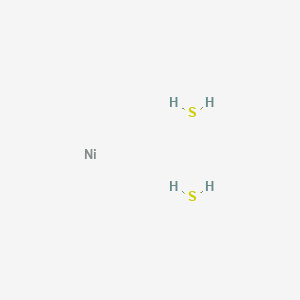
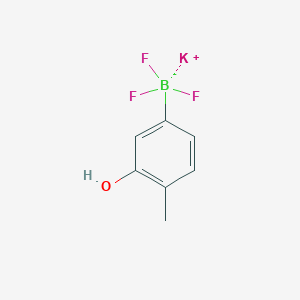

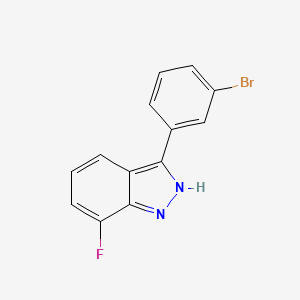

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)
